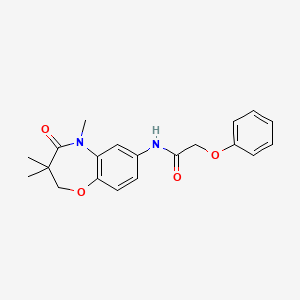

2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide

Description

Properties

IUPAC Name |

2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-20(2)13-26-17-10-9-14(11-16(17)22(3)19(20)24)21-18(23)12-25-15-7-5-4-6-8-15/h4-11H,12-13H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAGVYSFFXVRKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Core: The benzoxazepine core can be synthesized through a cyclization reaction involving an appropriate precursor such as an ortho-aminophenol derivative and a suitable carbonyl compound.

Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using phenol and an appropriate leaving group on the benzoxazepine core.

Acetamide Formation: The acetamide moiety can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur on the phenoxy or benzoxazepine moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Phenol, acetic anhydride, acetyl chloride, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield alcohol or amine derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its application, such as its use as a therapeutic agent or a research tool.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives sharing the 1,5-benzoxazepin core or analogous acetamide/benzamide functionalities. Key differences in substituents and their implications are highlighted.

Table 1: Comparative Analysis of Benzoxazepin Derivatives

Key Observations:

In contrast, the benzamide derivatives (e.g., ) utilize a direct benzamide linkage, reducing conformational flexibility but increasing planarity.

The trifluoromethyl group in introduces strong electronegativity, which may improve resistance to oxidative metabolism and enhance interactions with hydrophobic enzyme pockets .

Core Modifications: All compounds retain the 3,3,5-trimethyl-4-oxo-benzoxazepin core, suggesting shared stability from the methyl groups and ketone. However, the absence of a phenoxy group in and limits their capacity for π-π interactions compared to the target compound.

Comparison with Non-Benzoxazepin Acetamide Derivatives

These derivatives feature flexible hexan-2-yl backbones with amino/hydroxy groups, enabling broader conformational diversity but reduced rigidity compared to benzoxazepin-based analogs . The 2,6-dimethylphenoxy substituent in compound e may sterically hinder interactions, contrasting with the unsubstituted phenoxy group in the target compound.

Implications of Structural Differences

- Pharmacokinetics : The tert-butyl and CF₃ groups in and likely extend half-lives but may require formulation adjustments for solubility.

- Bioactivity: The phenoxy-acetamide linker in the target compound could enhance binding to targets requiring both polar (acetamide) and hydrophobic (phenoxy) interactions, such as kinase enzymes.

Biological Activity

The compound 2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is a member of the benzoxazepine class of compounds known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure

The compound features a complex structure characterized by a benzoxazepine ring fused with an acetamide moiety. The IUPAC name is indicative of its intricate configuration:

| Component | Description |

|---|---|

| IUPAC Name | 2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2H-benzoxazepin-7-yl)acetamide |

| Molecular Formula | C₁₆H₁₈N₂O₃ |

| Molecular Weight | 286.33 g/mol |

Anticancer Properties

Recent studies have indicated that benzoxazepine derivatives exhibit significant anticancer activity. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 15.0 | G2/M phase arrest |

| A549 (Lung Cancer) | 20.0 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In animal models of inflammation induced by lipopolysaccharides (LPS), treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Inhibition of Kinases : The compound may inhibit certain kinases involved in cell signaling pathways related to growth and survival.

- Modulation of Gene Expression : It appears to affect gene expression profiles related to apoptosis and inflammation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to cytotoxic effects.

Case Studies

A recent study published in a peer-reviewed journal highlighted the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within tumor tissues.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.